

Spectroscopic Characterization of 3-Bromo-5-methoxyphenylboronic acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Bromo-5-methoxyphenylboronic acid

Cat. No.: B1284284

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-methoxyphenylboronic acid is an organic compound with significant potential as a building block in synthetic chemistry, particularly in the realm of drug discovery and materials science. Its utility in cross-coupling reactions, such as the Suzuki-Miyaura coupling, makes it a valuable reagent for the construction of complex molecular architectures. This technical guide provides a summary of its key chemical properties and a predicted overview of its spectroscopic characteristics. While specific experimental spectra for this compound are not widely published, this document outlines the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data based on its structure and analysis of similar compounds. Detailed, generalized experimental protocols for acquiring such spectra are also provided.

Chemical Properties

3-Bromo-5-methoxyphenylboronic acid is a solid at room temperature.^[1] Its fundamental chemical properties are summarized in the table below.

| Property | Value | Reference |
|-------------------|---|-----------|
| CAS Number | 849062-12-0 | [1][2] |
| Molecular Formula | C ₇ H ₈ BBrO ₃ | [1][2] |
| Molecular Weight | 230.85 g/mol | [2] |
| Appearance | Solid | [1] |
| Purity | Typically ≥95% | [1] |

Predicted Spectroscopic Data

The following tables present the predicted spectroscopic data for **3-Bromo-5-methoxyphenylboronic acid**. These predictions are derived from the compound's structure and by analogy to structurally related molecules.

Predicted ¹H NMR Spectral Data

Solvent: DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---------------------------|--------------|-------------|--------------------|
| ~8.0 | br s | 2H | B(OH) ₂ |
| ~7.4 | t | 1H | Ar-H |
| ~7.2 | t | 1H | Ar-H |
| ~7.0 | t | 1H | Ar-H |

| ~3.8 | s | 3H | OCH₃ |

Predicted ¹³C NMR Spectral Data

Solvent: DMSO-d₆

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|-----------------------------|
| ~160 | Ar-C-OCH₃ |
| ~135 (broad) | Ar-C-B(OH) ₂ |
| ~128 | Ar-C-H |
| ~122 | Ar-C-Br |
| ~120 | Ar-C-H |
| ~115 | Ar-C-H |

| ~55 | OCH₃ |

Predicted IR Spectral Data

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|---------------|---|
| 3500-3200 | Broad, Strong | O-H stretch (boronic acid) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2980-2850 | Medium | Aliphatic C-H stretch (OCH ₃) |
| ~1600, ~1470 | Medium-Strong | Aromatic C=C bending |
| ~1350 | Strong | B-O stretch |
| ~1250 | Strong | Asymmetric C-O-C stretch |
| ~1030 | Strong | Symmetric C-O-C stretch |
| ~700 | Strong | C-Br stretch |

Predicted Mass Spectrometry Data

| m/z | Assignment | Notes |
|---------|-------------------------------|---|
| 230/232 | $[M]^+$ | Molecular ion peak with characteristic 1:1 isotopic pattern for Bromine ($^{79}\text{Br}/^{81}\text{Br}$) |
| 212/214 | $[M-\text{H}_2\text{O}]^+$ | Loss of water |
| 184/186 | $[M-\text{B}(\text{OH})_2]^+$ | Loss of boronic acid group |
| 151 | $[M-\text{Br}-\text{OH}]^+$ | Loss of bromine and a hydroxyl group |

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic characterization of **3-Bromo-5-methoxyphenylboronic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Dissolve approximately 5-10 mg of **3-Bromo-5-methoxyphenylboronic acid** in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO- d_6 . The use of a hydrogen-bond-disrupting solvent like DMSO- d_6 is recommended to minimize the formation of boroxine anhydrides, which can complicate the spectra.[\[3\]](#)
 - Transfer the solution into a 5 mm NMR tube.
- ^1H NMR Acquisition:
 - Instrument: 400 MHz or higher field NMR spectrometer.
 - Temperature: 298 K.
 - Number of Scans: 16-64.
 - Relaxation Delay: 1-2 seconds.[\[3\]](#)

- Spectral Width: 0-15 ppm.
- Referencing: Use the residual solvent peak of DMSO-d₆ ($\delta \approx 2.50$ ppm) as the internal standard.[\[3\]](#)
- ¹³C NMR Acquisition:
 - Instrument: 100 MHz or higher field NMR spectrometer.
 - Pulse Program: A proton-decoupled pulse program.[\[3\]](#)
 - Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.[\[3\]](#)
 - Relaxation Delay: 2-5 seconds.[\[3\]](#)
 - Spectral Width: 0-200 ppm.
 - Referencing: Use the solvent peak of DMSO-d₆ ($\delta \approx 39.52$ ppm) as the internal standard.[\[3\]](#)

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of solid **3-Bromo-5-methoxyphenylboronic acid** directly onto the ATR crystal.
 - Apply pressure with the instrument's pressure arm to ensure good contact between the sample and the crystal.[\[3\]](#)
- IR Spectrum Acquisition:
 - Instrument: Fourier Transform Infrared (FTIR) spectrometer with a universal ATR accessory.[\[3\]](#)
 - Mode: Transmittance or Absorbance.
 - Spectral Range: 4000-400 cm⁻¹.[\[3\]](#)

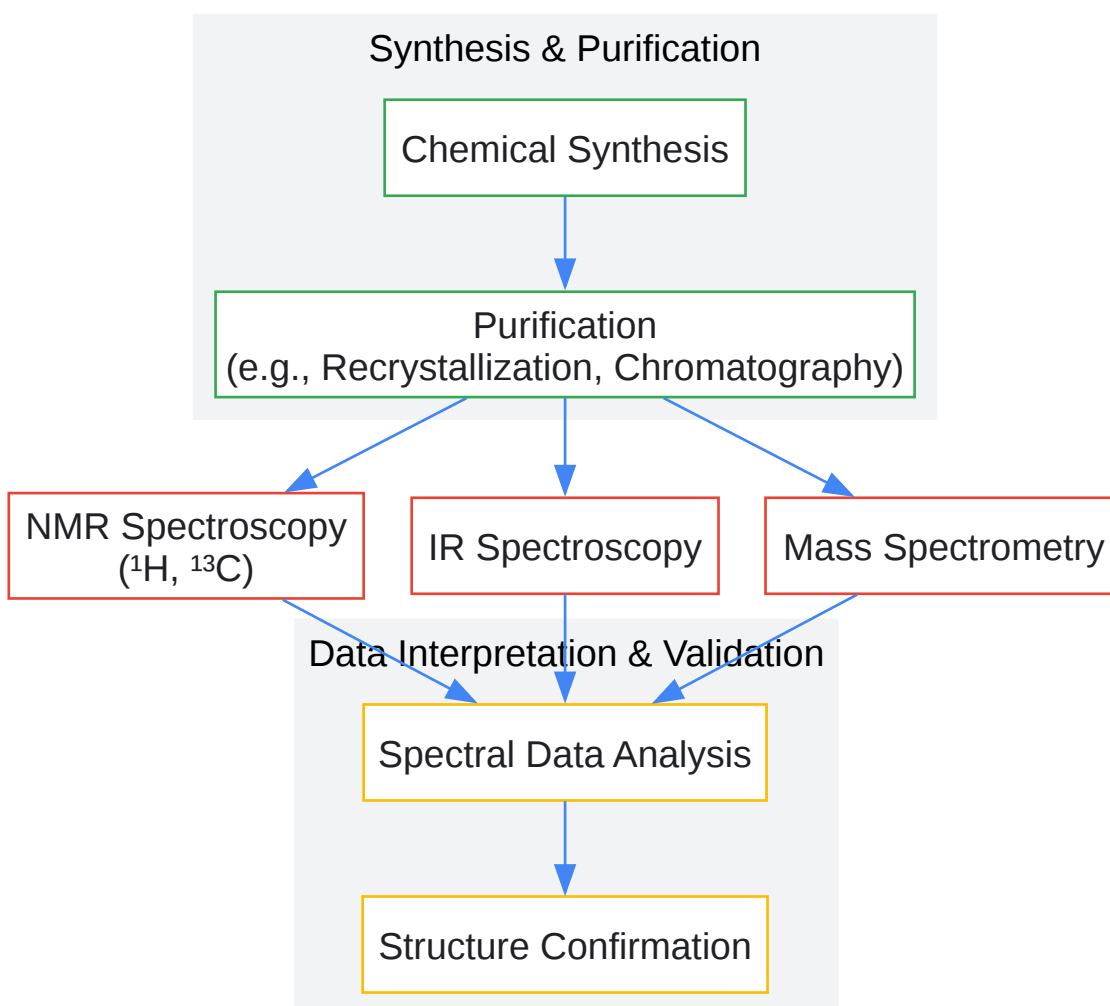
- Resolution: 4 cm⁻¹.[\[3\]](#)
- Number of Scans: 16-32.[\[3\]](#)

Mass Spectrometry (MS)

- Sample Preparation:
 - Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
 - Further dilute as necessary for the specific ionization technique.
- MS Spectrum Acquisition (Electrospray Ionization - ESI):
 - Instrument: A mass spectrometer equipped with an ESI source.
 - Mode: Positive or negative ion mode.
 - Mass Range: m/z 50-500.[\[3\]](#)
 - Capillary Voltage: 3-4 kV.[\[3\]](#)
 - Source Temperature: 100-150 °C.[\[3\]](#)
 - Data Analysis: Analyze the resulting spectrum for the molecular ion peak, paying close attention to the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[\[3\]](#)

Workflow for Spectroscopic Characterization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a synthesized chemical compound like **3-Bromo-5-methoxyphenylboronic acid**.



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (3-Bromo-5-methoxyphenyl)boronic acid | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]
- 3. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Spectroscopic Characterization of 3-Bromo-5-methoxyphenylboronic acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1284284#spectroscopic-characterization-of-3-bromo-5-methoxyphenylboronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com